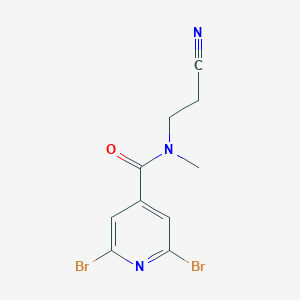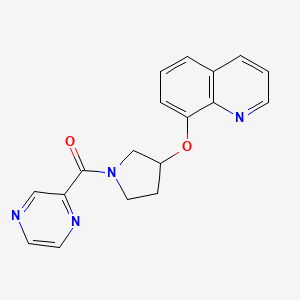
Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as carbamates . Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates has been described . This synthesis utilizes easily accessible N-hetaryl ureas and alcohols . The environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Pyrazin-2-yl compounds have been explored in the synthesis of various heterocyclic compounds. For instance, 2-Methyl-4-oxo-4 H -1-benzopyrans and their analogs have been synthesized, leading to the formation of various derivatives including pyrazinones and quinoxalinyl derivatives (Ibrahim, El-Shaaer, & Hassan, 2002).
Kinetic Studies
- Kinetic studies have been conducted on the synthesis of quinoxalinone derivatives, exploring the reaction of amines with bifunctional carbonyl compounds. This research contributes to understanding the reaction mechanisms and efficiencies in synthesizing heterocyclic compounds (Bekerman, Abasolo, & Fernández, 1992).
Synthesis of Novel Heterocycles
- The compound has been utilized in the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, leading to a variety of heterocycles including pyrazinone derivatives. This research adds to the repertoire of synthetic methods for complex heterocyclic structures (Zaki, El-Dean, & Radwan, 2014).
Multicomponent Condensations
- Multicomponent condensation reactions involving pyrazin-2-yl compounds have been studied to synthesize diverse tricyclic compounds. This research highlights the versatility of these compounds in complex organic syntheses (Chebanov et al., 2008).
Antitumor Activity
- Pyrazin-2-yl compounds have been investigated for their antitumor activities. A study on pyrrolone and pyridazinone heterocycles derived from quinoline derivatives showed some compounds displaying satisfactory antitumor activities (El‐Helw & Hashem, 2020).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of hydrazone and pyrazolo[3,4-b]quinoline derivatives have been studied. Such research aids in understanding the structural and functional properties of these compounds (Kumara et al., 2016).
Catalytic Synthesis
- Catalytic methods using pyrazin-2-yl compounds have been explored for the synthesis of alkaloids like lasubine II. This demonstrates the application of these compounds in facilitating complex organic reactions (James et al., 2016).
Pharmacological Profile
- The pharmacological profile of pyrazin-2-yl derivatives has been examined, showing selective inhibition of specific receptor functions. This is significant for the development of targeted pharmaceutical agents (Lavreysen et al., 2004).
Dual Inhibitory Compounds
- Pyrazin-2-yl compounds have been used to synthesize dual PDE3/4-inhibitory compounds, demonstrating their potential in developing multi-target pharmaceuticals (Ochiai et al., 2012).
Antimalarial Potential
- Novel quinoline-pyrazolopyridine derivatives have been synthesized for their potential antimalarial activity. Such studies contribute to finding new treatments for malaria (Saini et al., 2016).
Direcciones Futuras
The future directions for research on “Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For instance, the development of more environmentally friendly synthesis methods and the investigation of these compounds’ biological activity could be areas of interest.
Propiedades
IUPAC Name |
pyrazin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-11-19-8-9-20-15)22-10-6-14(12-22)24-16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,11,14H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFBTBBQQYSSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)
![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)
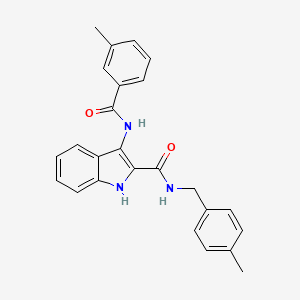
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)
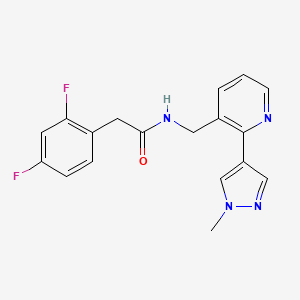

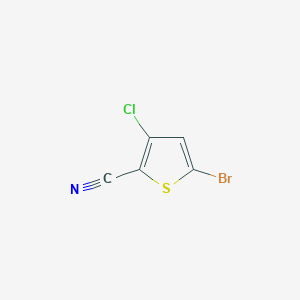
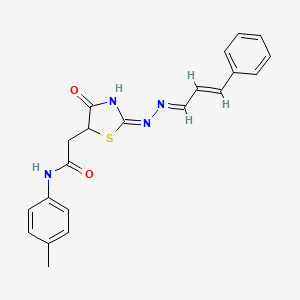

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)
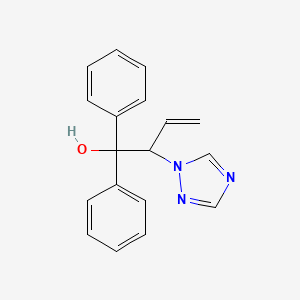
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)
